Hexythiazox-d11: A Technical Guide for Analytical Applications
Hexythiazox-d11: A Technical Guide for Analytical Applications
An In-depth Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of Hexythiazox-d11, focusing on its core identity, its primary application as an internal standard, and the analytical methodologies it supports. It is intended for researchers, analytical chemists, and professionals involved in residue analysis and safety assessment.
Introduction: The Role of Isotope-Labeled Standards
Hexythiazox-d11 is the deuterated (isotope-labeled) analog of Hexythiazox. Hexythiazox is a non-systemic thiazolidine acaricide used globally in agriculture to control the egg, larval, and nymph stages of phytophagous mites.[1] It functions as a potent mite growth regulator, providing long-lasting control on a variety of crops, including fruits, vegetables, and ornamentals.[2]
The primary and critical use of Hexythiazox-d11 is as an internal standard for the quantification of hexythiazox residues in complex matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility stems from its chemical near-identity to the parent compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to the 11 deuterium atoms allows it to be distinguished by a mass spectrometer, enabling precise and accurate quantification by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.
Core Compound Data
The physical and chemical properties of Hexythiazox-d11 are compared with its non-labeled parent compound in the table below.
| Property | Hexythiazox | Hexythiazox-d11 |
| Synonyms | Savey, Nissorun | (4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-N-(cyclohexyl-d11)thiazolidine-3-carboxamide |
| CAS Number | 78587-05-0 | Not Assigned (Parent CAS provided) |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | C₁₇H₁₀D₁₁ClN₂O₂S |
| Molecular Weight | 352.9 g/mol | ~363.95 g/mol |
| Physical Form | White to Off-White Solid | Solid |
| Isotopic Purity | Not Applicable | ≥99% Deuterated Forms (d₁-d₁₁) |
Data compiled from sources[1][3][4][5][6][7].
Mode of Action of Parent Compound: Hexythiazox
Understanding the biological target of Hexythiazox is crucial for contextualizing the importance of its residue analysis. Hexythiazox is classified by the Insecticide Resistance Action Committee (IRAC) as a Mite Growth Inhibitor.[8] Its mode of action is the disruption of chitin synthesis.[9] Chitin is a vital polymer that forms the exoskeleton of arthropods. By inhibiting the Chitin Synthase 1 (CHS1) enzyme, Hexythiazox prevents the successful molting of mite eggs, larvae, and nymphs, ultimately halting their development into adult stages.[1][9] This specific mode of action makes it highly effective against immature mite stages but less toxic to adult mites.[2]
Caption: Simplified pathway of Hexythiazox's mode of action on mite development.
Experimental Protocol: Residue Analysis using QuEChERS and LC-MS/MS
The following is a representative protocol for the quantification of Hexythiazox in a food matrix (e.g., vegetables) using Hexythiazox-d11 as an internal standard. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis.[1][3][9]
Reagents and Materials
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Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Standards: Hexythiazox certified reference material, Hexythiazox-d11 internal standard
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl)
-
d-SPE Sorbent: Primary secondary amine (PSA)
-
Equipment: Homogenizer, centrifuge, vortex mixer, LC-MS/MS system
Standard Solution Preparation
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Stock Solutions (1000 mg/L): Prepare individual stock solutions of Hexythiazox and Hexythiazox-d11 in acetonitrile.
-
Working Standard Solution: Prepare a series of calibration standards by serially diluting the Hexythiazox stock solution in blank matrix extract to create concentrations ranging from 0.001 to 0.5 mg/kg.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of Hexythiazox-d11 in acetonitrile at a fixed concentration (e.g., 100 µg/L).
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a precise volume of the Hexythiazox-d11 IS spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Filtration & Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS experimental workflow for Hexythiazox residue analysis.
LC-MS/MS Instrumental Analysis
-
System: UHPLC coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[1]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[1]
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Ion Mode (HESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
The following table lists the mass-to-charge ratios (m/z) for the precursor and product ions used for quantification and confirmation.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Hexythiazox | 353.1 | 168.1 | 228.1 |
| Hexythiazox-d11 | 364.1 (Expected) | To be determined empirically | To be determined empirically |
Hexythiazox transition data from source[7]. Hexythiazox-d11 transitions must be optimized experimentally but will be shifted by the mass of the deuterium labels.
References
- 1. Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemreg.net [chemreg.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. QuEChERS: About the method [quechers.eu]
- 9. Optimizing Food Safety Testing with QuEChERS Extraction Modifications [labx.com]
